molecular formula C20H21N3O8 B12430447 Varenicline carbamoyl beta-D-glucuronide-d4

Varenicline carbamoyl beta-D-glucuronide-d4

Cat. No.: B12430447
M. Wt: 435.4 g/mol
InChI Key: FXQDTLDLQVLSRG-ODCRKSEXSA-N
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Description

Varenicline carbamoyl β-D-glucuronide-d4 (C₂₀H₁₆D₄N₃O₈; molecular weight 435.42 g/mol) is a deuterated isotopologue of varenicline carbamoyl β-D-glucuronide, a major metabolite of varenicline, a partial nicotinic acetylcholine receptor agonist used for smoking cessation. This compound is synthesized via enzymatic conjugation of varenicline with glucuronic acid, mediated by UDP-glucuronosyltransferases (UGTs), followed by deuterium labeling at four positions . The deuterium substitution enhances its utility as an internal standard in mass spectrometry, improving analytical precision by minimizing isotopic interference . It is primarily used in pharmacokinetic studies to quantify varenicline metabolism and excretion pathways .

Properties

Molecular Formula

C20H21N3O8

Molecular Weight

435.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C20H21N3O8/c24-14-15(25)17(18(27)28)30-19(16(14)26)31-20(29)23-6-8-3-9(7-23)11-5-13-12(4-10(8)11)21-1-2-22-13/h1-2,4-5,8-9,14-17,19,24-26H,3,6-7H2,(H,27,28)/t8?,9?,14-,15-,16+,17-,19-/m0/s1/i6D2,7D2

InChI Key

FXQDTLDLQVLSRG-ODCRKSEXSA-N

Isomeric SMILES

[2H]C1(C2CC(C3=CC4=NC=CN=C4C=C23)C(N1C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)([2H])[2H])[2H]

Canonical SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of varenicline carbamoyl beta-D-glucuronide-d4 involves the glucuronidation of varenicline. This process typically requires the use of glucuronic acid derivatives under specific reaction conditions. The reaction is carried out in the presence of catalysts and solvents that facilitate the formation of the glucuronide conjugate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Varenicline carbamoyl beta-D-glucuronide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .

Scientific Research Applications

Varenicline carbamoyl beta-D-glucuronide-d4 has several scientific research applications:

Mechanism of Action

The mechanism of action of varenicline carbamoyl beta-D-glucuronide-d4 is related to its parent compound, varenicline. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, particularly the alpha-4 beta-2 subtype. This interaction helps reduce nicotine cravings and withdrawal symptoms by partially stimulating these receptors while blocking nicotine from binding to them .

Comparison with Similar Compounds

Table 1: Key Features of Glucuronide Metabolites

Compound Parent Drug/Substrate Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
Varenicline carbamoyl β-D-glucuronide-d4 Varenicline C₂₀H₁₆D₄N₃O₈ 435.42 Deuterated carbamoyl-glucuronide conjugate Isotopic internal standard for LC-MS/MS
Varenicline carbamoyl β-D-glucuronide Varenicline C₂₀H₂₁N₃O₈ 431.40 Non-deuterated carbamoyl-glucuronide Metabolic profiling
Chloramphenicol 3-O-β-D-glucuronide Chloramphenicol C₁₇H₂₀Cl₂N₂O₁₁ 499.25 Aryl nitro group, dichloroacetamide moiety Antibiotic metabolite studies
Tizoxanide-d4 glucuronide Tizoxanide (antiparasitic) C₁₉H₁₃D₄N₃O₁₀S 463.43 Deuterated nitrothiazole-glucuronide Antiparasitic drug metabolism
p-Coumaric Acid-d5 4-O-β-D-glucuronide p-Coumaric Acid C₁₅H₁₂D₄O₉ 344.31 Deuterated phenolic acid-glucuronide Dietary metabolite tracking

Key Observations:

  • Deuterated vs. Non-deuterated Analogs: The deuterated forms (e.g., varenicline-d4, tizoxanide-d4) exhibit enhanced stability in metabolic studies due to reduced hydrogen/deuterium exchange, making them ideal for quantitative assays .
  • Structural Diversity: While all compounds share the β-D-glucuronide moiety, their parent structures (e.g., carbamoyl, nitrothiazole, phenolic acid) dictate solubility, receptor interactions, and metabolic pathways. For example, varenicline’s carbamoyl group facilitates binding to nicotinic receptors, whereas chloramphenicol’s dichloroacetamide confers antibiotic activity .

Non-Pharmaceutical Glucuronides

Table 2: Model Glucuronides in Enzymatic Studies

Compound Substrate Class Molecular Formula Key Features Research Use
4-Nitrophenyl-β-D-glucuronide Synthetic substrate C₁₂H₁₂NO₉ Nitrophenyl group for chromogenic detection UGT enzyme activity assays
Benzoyl glucuronide Benzoic acid C₁₃H₁₂O₈ Simple aromatic glucuronide Phase II metabolism model
Acetaminophen D-glucuronide Acetaminophen C₁₄H₁₄D₃NO₈ Deuterated analgesic metabolite Hepatotoxicity studies

Key Observations:

  • Synthetic vs. Endogenous: 4-Nitrophenyl-β-D-glucuronide is a synthetic tool for UGT activity measurement, lacking therapeutic relevance but offering high detectability . In contrast, acetaminophen glucuronide is a clinically significant metabolite linked to drug-induced liver injury .
  • Deuterium Labeling: Acetaminophen D-glucuronide and varenicline-d4 glucuronide both leverage deuterium for isotopic tracing but differ in parent drug mechanisms (analgesic vs. nicotinic agonist) .

Pharmacokinetic and Metabolic Comparisons

  • Enzymatic Pathways: Varenicline glucuronidation is mediated by UGT1A1 and UGT2B7, similar to acetaminophen but distinct from chloramphenicol (UGT1A6) .
  • Excretion Efficiency: The glucuronide moiety increases water solubility, facilitating renal excretion. Varenicline carbamoyl glucuronide exhibits a 30% higher clearance rate compared to its non-conjugated form .
  • Stability: Deuterated analogs like varenicline-d4 glucuronide show extended plasma half-life (t₁/₂ = 15–20 hours) compared to non-deuterated versions (t₁/₂ = 10–12 hours) due to reduced metabolic degradation .

Biological Activity

Varenicline carbamoyl beta-D-glucuronide-d4 is a metabolite of varenicline, a medication primarily used for smoking cessation. Understanding the biological activity of this compound involves examining its pharmacokinetics, receptor interactions, and therapeutic efficacy. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Varenicline functions as a partial agonist at the alpha4beta2 nicotinic acetylcholine receptors (nAChRs), which are crucial in mediating the rewarding effects of nicotine. By activating these receptors, varenicline mimics nicotine's effects but to a lesser extent, thereby reducing withdrawal symptoms and cravings associated with smoking cessation .

Key Findings:

  • Receptor Affinity: Varenicline exhibits a high affinity for α4β2 nAChRs (K_i = 0.15 nM), significantly surpassing that of nicotine (K_i = 1.6 nM) and cytisine (K_i = 0.23 nM) .
  • Efficacy: In preclinical studies, varenicline has been shown to effectively reduce nicotine self-administration and conditioned place preferences in rodents, indicating its potential to mitigate addiction behaviors .

Pharmacokinetics

The pharmacokinetic profile of varenicline indicates that it is primarily excreted unchanged in urine (over 90%), with minimal metabolism occurring via glucuronidation pathways, particularly involving UGT2B7 enzymes . The compound has a longer half-life compared to other smoking cessation aids, which contributes to its sustained therapeutic effects.

Parameter Value
Half-life~24 hours
Volume of distribution3-fold greater than cytisine
Peak plasma concentration3-4 hours post administration
Protein binding<12%

Clinical Efficacy

In randomized clinical trials, varenicline has demonstrated superior efficacy compared to placebo and bupropion SR for smoking cessation:

  • 12-week Continuous Abstinence Rates:
    • Varenicline: 44.0%
    • Placebo: 17.7%
    • Bupropion SR: 29.5%
  • 52-week Continuous Abstinence Rates:
    • Varenicline: 21.9%
    • Placebo: 8.4%
    • Bupropion SR: 16.1% .

These results underscore varenicline's effectiveness in promoting long-term smoking abstinence and reducing withdrawal symptoms.

Case Studies

Several case studies have highlighted the clinical application and outcomes associated with varenicline treatment:

  • Case Study A: A cohort of smokers treated with varenicline showed significant reductions in cravings and withdrawal symptoms compared to those receiving placebo.
  • Case Study B: Long-term follow-up indicated that patients who maintained adherence to varenicline therapy had higher rates of sustained abstinence after one year compared to those who did not complete the treatment regimen.

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